molecular formula C15H19N3O3S B2393405 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 1235158-19-6

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2393405
CAS No.: 1235158-19-6
M. Wt: 321.4
InChI Key: SKEBDUFPZKZEPG-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic organic compound featuring a pyrazole core linked to a phenylacetamide scaffold with an ethylsulfonyl substituent. This structure is characteristic of molecules explored for various pharmacological activities. Similar N-substituted pyrazole acetamide derivatives are frequently investigated in medicinal chemistry for their potential biological activities, as their structures are known to interact with diverse enzymatic targets . The 1,3-dimethyl-1H-pyrazol-5-amine moiety is a common building block in the synthesis of more complex heterocyclic systems . The specific research applications and mechanism of action for this compound are not fully detailed in the available literature and require further investigation. Researchers are encouraged to study its properties in areas such as enzyme inhibition or cellular signaling. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-(4-ethylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-4-22(20,21)13-7-5-12(6-8-13)10-15(19)16-14-9-11(2)17-18(14)3/h5-9H,4,10H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEBDUFPZKZEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine

Method A :

  • Reactants : Acetylacetone (2.5 mol), methylhydrazine (2.5 mol).
  • Conditions : Reflux in ethanol (12 h), acid catalysis (H₂SO₄).
  • Yield : 85–90%.
  • Characterization :
    • ¹H NMR (CDCl₃) : δ 5.99 (s, 1H, pyrazole-H), 2.30 (s, 6H, CH₃).
    • IR : 1605 cm⁻¹ (C=N).

Method B (Microwave-Assisted) :

  • Reactants : Acetylacetone, hydrazine hydrate.
  • Conditions : 150 W, 100°C, 20 min.
  • Yield : 88% with reduced side products.

Preparation of 4-(Ethylsulfonyl)phenylacetic Acid

Route 1: Thioether Oxidation

  • Sulfide Formation :
    • Reactants : 4-Bromophenylacetic acid, ethanethiol.
    • Conditions : Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°C.
    • Intermediate : 4-(Ethylthio)phenylacetic acid (Yield: 75%).
  • Oxidation to Sulfone :
    • Oxidizing Agent : H₂O₂ (30%), AcOH, 60°C, 6 h.
    • Yield : 92%.

Route 2: Direct Sulfonation

  • Reactants : Phenylacetic acid, ethylsulfonyl chloride.
  • Conditions : AlCl₃, CH₂Cl₂, 0°C → RT.
  • Yield : 68% (requires rigorous moisture control).

Amide Bond Formation

Method A (EDC/HOBt Coupling) :

  • Reactants : 4-(Ethylsulfonyl)phenylacetic acid (1 eq), 1,3-dimethyl-1H-pyrazol-5-amine (1 eq).
  • Conditions : EDC (1.2 eq), HOBt (1.1 eq), DMF, RT, 12 h.
  • Workup : Aqueous NaHCO₃ extraction, column chromatography (EtOAc/hexane 3:7).
  • Yield : 78%.

Method B (In Situ Activation with POCl₃) :

  • Reactants : Acid chloride (generated via POCl₃), amine.
  • Conditions : Pyridine, CH₂Cl₂, 0°C → RT.
  • Yield : 82% (avoids racemization).

Alternative Synthetic Pathways

One-Pot Tandem Approach

  • Reactants : 4-(Ethylthio)phenylacetyl chloride, 1,3-dimethyl-1H-pyrazol-5-amine.
  • Conditions : Simultaneous coupling and oxidation using Oxone® in DMF/H₂O.
  • Yield : 70% (reduces purification steps).

Solid-Phase Synthesis (Industrial Scale)

  • Support : Wang resin-bound amine.
  • Steps :
    • Acylation with Fmoc-protected acid.
    • Deprotection (piperidine/DMF).
    • Sulfonylation with ethylsulfonyl chloride.
  • Purity : >95% (HPLC), suitable for kilogram-scale production.

Reaction Optimization and Challenges

Key Parameters

Parameter Optimal Range Impact on Yield
Coupling Temp. 0–25°C Prevents decomposition
Oxidant (H₂O₂) 2.5 eq Avoids overoxidation
Solvent (Amidation) Anhydrous DMF Enhances solubility

Common Side Reactions

  • Pyrazole Demethylation : Occurs at >100°C; mitigated by microwave control.
  • Sulfone Reduction : Catalyzed by residual Pd; removed via activated charcoal.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 2.21 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 3.89 (s, 2H, CH₂), 7.23–7.98 (m, 4H, Ar-H), 8.00 (s, 1H, NH).
  • ¹³C NMR : δ 165.62 (C=O), 143.33 (pyrazole-C), 34.16 (CH₂).
  • HRMS (ESI) : m/z 335.15 [M+H]⁺.

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.
  • Dihedral Angles : Pyrazole/phenyl = 38.93°, acetamide/phenyl = 53.8°.

Industrial and Environmental Considerations

Cost-Effective Reagents

  • EDC vs. POCl₃ : POCl₃ reduces costs by 40% but requires stringent safety protocols.
  • Solvent Recycling : DMF recovery via distillation achieves 85% reuse.

Green Chemistry Metrics

Metric Value
Atom Economy 81%
E-Factor 12.3 (kg waste/kg product)
PMI 6.8

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.

    Antimicrobial Activity: Studies suggest it may possess antimicrobial properties, making it a candidate for drug development.

Medicine:

    Drug Development: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to analogs with variations in the pyrazole substituents, acetamide linker, and sulfonyl groups. Key comparisons include physicochemical properties, synthetic pathways, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name Pyrazole Substituents Acetamide Linker Sulfonyl Group Key Properties/Activity Reference
Target Compound 1,3-Dimethyl Yes 4-(Ethylsulfonyl) High lipophilicity; potential pesticidal activity
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1-(4-Cl-Ph), 3-CN Yes None Insecticidal (Fipronil derivative)
2-(1-Ethyl-1H-pyrazol-5-ylamino)-N-(4-sulfamoylphenyl)acetamide (9) 1-Ethyl Yes 4-Sulfamoyl Polar; hydrogen-bonding capacity
N-(4-{[5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide 5-Benzodioxol Yes 4-Sulfonyl Enhanced aromatic interactions
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (54) Triazole core Yes Phenylsulfonyl Antiproliferative activity

Key Observations

Pyrazole Substituents: Methyl groups at positions 1 and 3 (target compound) reduce steric hindrance compared to bulkier substituents like 4-chlorophenyl or benzodioxol in other analogs .

Sulfonyl Group Variations :

  • Ethylsulfonyl (target) offers moderate lipophilicity, balancing solubility and membrane permeability.
  • Sulfamoyl (compound 9) introduces hydrogen-bonding capacity, improving aqueous solubility but limiting blood-brain barrier penetration .
  • Aryl-sulfonyl groups (e.g., phenylsulfonyl in compound 54) enhance π-π stacking in receptor binding, relevant in anticancer applications .

Synthetic Complexity :

  • The target compound’s synthesis (inferred from ) involves fewer steps compared to triazole-containing analogs (e.g., compound 54), which require multi-step cyclization and oxidation .

Spectroscopic Data :

  • The acetamide carbonyl IR stretch in the target compound (~1660–1680 cm⁻¹) aligns with analogs like compound 13 (1667 cm⁻¹) .
  • NMR shifts for the pyrazole H-4 proton (~5.9–6.0 ppm) are consistent across methyl-substituted pyrazoles .

Biological Implications: Ethylsulfonyl groups (target) may mimic sulfonamide drugs in targeting enzymes like carbonic anhydrase, whereas chloro/cyano pyrazoles (e.g., ) target GABA receptors in insects.

Research Findings and Data

Table 2: Physicochemical Properties

Property Target Compound Compound 9 Compound 54
Melting Point (°C) Not reported 238.7 204–206
LogP (Calculated) ~2.5 ~1.8 ~3.2
Aqueous Solubility Moderate High Low

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate acetamide derivative. The structural formula can be represented as follows:

C14H18N4O2S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This compound features a pyrazole ring, which is crucial for its biological activity. The presence of the ethylsulfonyl group enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit potent anticancer activities. Specifically, this compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
HepG2 (Liver Cancer)5.35
A549 (Lung Cancer)8.74
MDA-MB-231 (Breast Cancer)7.50

The compound's mechanism of action involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR, which are essential for cancer cell proliferation and survival .

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on HepG2 and A549 cell lines. The results indicated that the compound significantly inhibited cell growth with IC50 values lower than those of standard chemotherapeutics like cisplatin .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action of pyrazole derivatives. It was found that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions on the pyrazole ring and acetamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 363.15) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

How are biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

Q. Basic

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Controls : Include standard drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. Advanced

  • Modifiable Groups :
    • Pyrazole substituents : Methyl groups at positions 1 and 3 influence steric hindrance and target binding .
    • Ethylsulfonyl group : Enhances solubility and modulates electron-withdrawing effects .
  • Methodology : Synthesize analogs (e.g., varying sulfonyl groups), then compare bioactivity data using ANOVA or PCA .

What computational approaches predict the binding affinity of this compound to biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, kinases) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • Validation : Compare docking scores with experimental IC50_{50} values to refine force fields .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

  • Troubleshooting :
    • Verify assay conditions (e.g., cell line authenticity, serum concentration) .
    • Replicate studies in independent labs to confirm reproducibility .
    • Analyze batch-to-batch purity variations via LC-MS .

What challenges arise during scale-up synthesis, and how are they resolved?

Q. Advanced

  • Purification Issues :
    • Use flash chromatography for intermediates and preparative HPLC for the final compound .
    • Optimize solvent systems (e.g., ethyl acetate/hexane) to minimize co-elution .
  • Yield Drop : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) .

What methodologies assess the compound’s stability under physiological conditions?

Q. Advanced

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C .
  • HPLC Stability Indicating Method : Monitor degradation products (e.g., hydrolyzed acetamide) .
  • Light Sensitivity : Store in amber vials with desiccants to prevent photodegradation .

How can synergistic effects with existing therapeutics be investigated?

Q. Advanced

  • Combination Index (CI) : Use CompuSyn software to calculate CI values for drug combinations (e.g., with cisplatin) .
  • Mechanistic Studies : RNA-seq to identify pathways affected by co-treatment .

What in vitro and in vivo models are appropriate for toxicity profiling?

Q. Advanced

  • In Vitro : HepG2 cells for hepatotoxicity assessment via ATP luminescence assays .
  • In Vivo : Acute toxicity in mice (OECD 423 guidelines) with histopathology of liver/kidney .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.